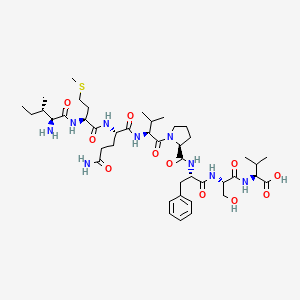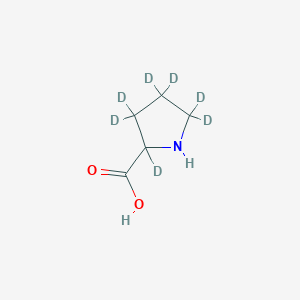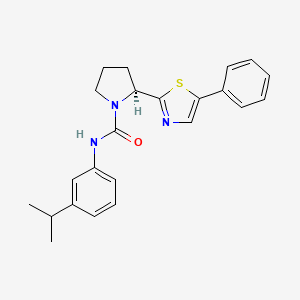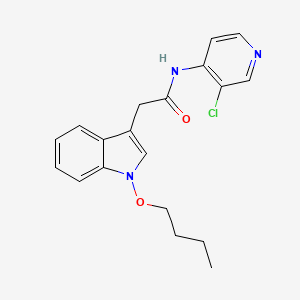
Maohuoside B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Maohuoside B is a flavonoid compound isolated from the plant Epimedium koreanum Nakai. It is known for its various biological activities and potential therapeutic applications. The compound is part of a group of flavonoids that contribute to the medicinal properties of the plant, which has been traditionally used in Chinese medicine.
準備方法
Synthetic Routes and Reaction Conditions: Maohuoside B can be synthesized through various chemical reactions involving the flavonoid backbone. The synthesis typically involves the glycosylation of the flavonoid core with specific sugar moieties under controlled conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the glycosylation process.
Industrial Production Methods: Industrial production of this compound involves the extraction and purification from the plant Epimedium koreanum Nakai. The process includes:
Extraction: Using solvents such as ethanol or methanol to extract the flavonoids from the plant material.
Purification: Employing techniques like high-performance liquid chromatography (HPLC) to isolate and purify this compound from other flavonoids and impurities.
化学反応の分析
Types of Reactions: Maohuoside B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the flavonoid structure, leading to different derivatives.
Substitution: Substitution reactions can occur on the flavonoid core, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can produce dihydroflavonoids.
科学的研究の応用
Maohuoside B has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study flavonoid chemistry and reactions.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antioxidant, and osteogenic activities.
Industry: Utilized in the development of nutraceuticals and functional foods due to its bioactive properties.
作用機序
Maohuoside B exerts its effects through various molecular targets and pathways. It is known to:
Modulate signaling pathways: Such as the BMP and MAPK pathways, which are involved in bone formation and cellular differentiation.
Interact with enzymes: Inhibiting or activating specific enzymes that play roles in oxidative stress and inflammation.
Bind to receptors: Affecting receptor-mediated signaling and cellular responses.
類似化合物との比較
Maohuoside B is unique among flavonoids due to its specific glycosylation pattern and biological activities. Similar compounds include:
Icariin: Another flavonoid from Epimedium species with similar osteogenic and antioxidant properties.
Epimedin A, B, and C: Flavonoids with different glycosylation patterns but similar biological activities.
Maohuoside A: A closely related compound with similar but distinct biological effects.
This compound stands out due to its specific molecular structure and the resulting unique biological activities, making it a valuable compound for scientific research and potential therapeutic applications.
特性
分子式 |
C39H50O20 |
|---|---|
分子量 |
838.8 g/mol |
IUPAC名 |
3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C39H50O20/c1-14(2)5-10-18-20(54-38-30(49)27(46)24(43)21(12-40)55-38)11-19(42)23-26(45)36(34(57-35(18)23)16-6-8-17(52-4)9-7-16)59-37-32(51)29(48)33(15(3)53-37)58-39-31(50)28(47)25(44)22(13-41)56-39/h5-9,11,15,21-22,24-25,27-33,37-44,46-51H,10,12-13H2,1-4H3/t15-,21+,22+,24+,25+,27-,28-,29-,30+,31+,32+,33-,37-,38+,39-/m0/s1 |
InChIキー |
OKHNHLLCQFISIQ-RBLYEMSNSA-N |
異性体SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |
正規SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)O)OC6C(C(C(C(O6)CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-Amino-5-cyano-1-(|A-D-ribofuranosyl)-7H-pyrrolo[2,3-d] pyrimidine](/img/structure/B12405478.png)




![4-[[4-(3,4-dichloroanilino)-6-(4-sulfamoylanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonamide](/img/structure/B12405512.png)




